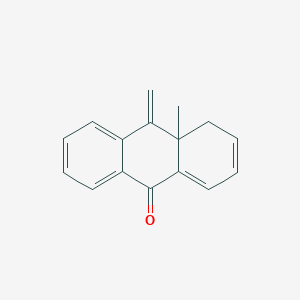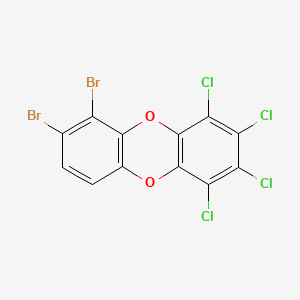
16,17-Dotriacontanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dotriacontanediol is a long-chain diol with the molecular formula C32H66O2 It is a member of the fatty alcohol family and is characterized by having two hydroxyl groups (-OH) attached to the 16th and 17th carbon atoms in a 32-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dotriacontanediol typically involves the reduction of corresponding long-chain fatty acids or esters. One common method is the hydrogenation of 16,17-Dotriacontanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
C32H64O2+H2Pd/CC32H66O2
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The process ensures high yield and purity of the product. Additionally, the use of renewable sources such as plant-based fatty acids can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
16,17-Dotriacontanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of 16,17-Dotriacontanedione or 16,17-Dotriacontanoic acid.
Reduction: Formation of Dotriacontane.
Substitution: Formation of 16,17-Dichlorodotriacontane.
Aplicaciones Científicas De Investigación
16,17-Dotriacontanediol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 16,17-Dotriacontanediol involves its interaction with cell membranes and proteins. The hydroxyl groups can form hydrogen bonds with other molecules, affecting membrane fluidity and permeability. Additionally, its long hydrophobic chain can interact with lipid bilayers, influencing membrane structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,32-Dotriacontanediol: Similar structure but with hydroxyl groups at the terminal positions.
3,7,11,15,18,22,26,30-Octamethyl-1,32-dotriacontanediol: A methylated derivative with multiple hydroxyl groups.
Uniqueness
16,17-Dotriacontanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other long-chain molecules.
Propiedades
| 105185-49-7 | |
Fórmula molecular |
C32H66O2 |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
dotriacontane-16,17-diol |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3 |
Clave InChI |
ZLCMSOGGNCGODH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)




![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

